molecular formula C16H22N4O6S B2925220 N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021059-23-3

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2925220
CAS RN: 1021059-23-3
M. Wt: 398.43
InChI Key: XTWQHTIANMRJJL-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C16H22N4O6S and its molecular weight is 398.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

One area of application involves the synthesis of novel compounds that have potential as therapeutic agents. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which are evaluated for their anti-inflammatory and analgesic activities, represents a significant contribution to medicinal chemistry. These compounds were found to exhibit COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs such as sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiviral Research

In the realm of antiviral research, the synthesis of non-nucleoside analogs related to pyrrolo[2,3-d]pyrimidines and their evaluation against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) is a pertinent example. These studies highlight the critical role of specific substituents for antiviral activity, providing insights into the design of new antiviral drugs (Renau et al., 1996).

Material Science Applications

Research applications extend into material science, where the study of novel anodic electrochromic aromatic polyamides with multi-stage oxidative coloring based on N,N,N′,N′-tetraphenyl-p-phenylenediamine derivatives showcases the development of new materials with advanced electrochromic properties. These materials demonstrate significant potential for applications in smart windows, displays, and other devices requiring color-changing features (Chang & Liou, 2008).

Conformational and Supramolecular Studies

Conformational and supramolecular studies of chemical compounds contribute to a deeper understanding of their structural features and potential interactions. For example, insights into the supramolecular aggregation of thiazolo[3, 2-a]pyrimidines and their conformational features have implications for designing compounds with specific physical and chemical properties (Nagarajaiah & Begum, 2014).

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

The compound acts as an activator of the GIRK channels . It binds to these channels, leading to their opening and allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential, thereby reducing neuronal excitability.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over prototypical urea-based compounds . This suggests that the compound may have good bioavailability and a favorable pharmacokinetic profile.

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O6S/c1-18-14-11(15(22)19(2)16(18)23)8-12(20(14)5-6-26-3)13(21)17-10-4-7-27(24,25)9-10/h8,10H,4-7,9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWQHTIANMRJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CCOC)C(=O)NC3CCS(=O)(=O)C3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

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